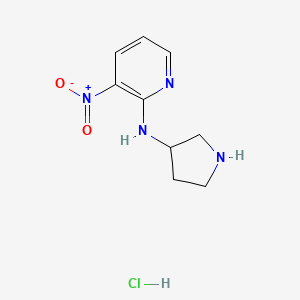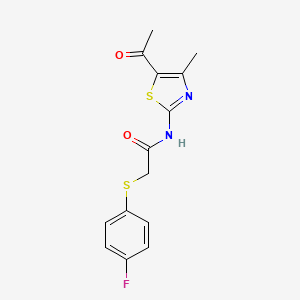
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, commonly known as AMT, is a thiazole derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and its unique chemical structure has led to the development of several different synthesis methods.
Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
One study discusses the synthesis of 5-methyl-4-phenyl thiazole derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, and their anticancer activity. These compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, with some derivatives showing high selectivity and inducing apoptosis in cancer cells, albeit not as effectively as the standard, cisplatin (Evren et al., 2019).
Antimicrobial Activities
Another research effort led to the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds exhibited significant in vitro antibacterial activities against various strains of bacteria, demonstrating their potential as leads in the design of new antibacterial agents. Some compounds also showed excellent nematicidal activity, highlighting their versatility (Lu et al., 2020).
Antifungal and Apoptotic Effects
Research into triazole-oxadiazole compounds, which share a similar heterocyclic framework, showed potent antifungal activities against various Candida species. Notably, specific derivatives exhibited significant inhibitory effects and induced apoptosis in fungal cells, indicating their potential use in treating fungal infections (Çavușoğlu et al., 2018).
Optoelectronic Applications
In a distinct field of application, thiazole-based polythiophenes were synthesized for their optoelectronic properties. These conducting polymers, derived from thiazole-containing monomers, demonstrated potential in applications such as thin-film transistors and solar cells, showcasing the versatility of thiazole derivatives beyond biomedical uses (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S2/c1-8-13(9(2)18)21-14(16-8)17-12(19)7-20-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAGBVNOAFAVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2401196.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2401198.png)
![(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate](/img/structure/B2401199.png)
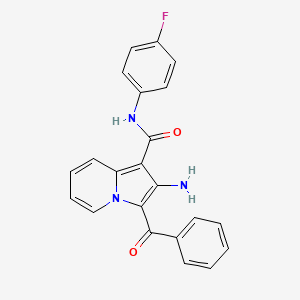
![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B2401202.png)
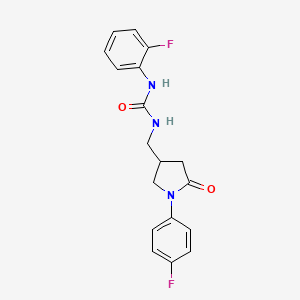
![N-Phenyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2401205.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2401208.png)
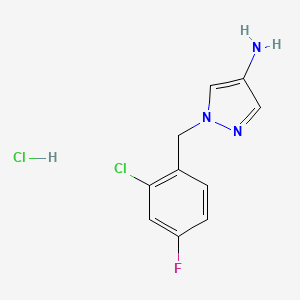
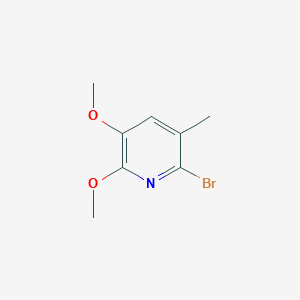
![1-(4-chlorobenzyl)-3'-(4-isopropylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2401211.png)
![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)
![2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2401218.png)
